
Cpypp
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Key Mechanistic Insights
- Inhibition of Rac Activation : CPYPP inhibits Rac activation in lymphocytes, which is vital for cell migration and immune response .
- Impact on Cytokine Release : The compound reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, highlighting its potential in treating inflammatory diseases .
Inflammatory Diseases
This compound has shown promise in alleviating symptoms associated with acute lung injury (ALI) and other inflammatory conditions. In animal models, treatment with this compound resulted in:
- Decreased Lung Injury Scores : Mice treated with this compound exhibited lower scores of lung injury compared to control groups, indicating reduced pulmonary damage .
- Reduced Inflammatory Cell Infiltration : The compound significantly diminished the infiltration of activated lymphocytes into tissues during inflammatory responses .
Autoimmune Disorders
Research indicates that this compound may serve as a therapeutic agent in autoimmune diseases by modulating immune cell behavior:
- Transplant Rejection : In models of transplant rejection, this compound reduced tissue infiltration by activated lymphocytes, suggesting its potential as an immunosuppressant .
- Rheumatoid Arthritis : Given its ability to inhibit Rac activation, this compound may also be beneficial in managing rheumatoid arthritis by controlling inflammation and joint damage .
Cancer Research
The role of this compound in cancer biology is emerging:
- Tumor Microenvironment Modulation : By inhibiting DOCK2 activity, this compound could alter the tumor microenvironment and suppress tumor-associated inflammation .
- T Cell Dynamics : Its impact on T cell migration may influence anti-tumor immunity, making it a candidate for combination therapies with checkpoint inhibitors .
Table 1: Summary of Experimental Findings with this compound
Table 2: Cytokine Modulation by this compound
Cytokine | Control Group (pg/mL) | This compound Treatment Group (pg/mL) |
---|---|---|
TNF-α | 150 ± 20 | 50 ± 10 |
IL-1β | 100 ± 15 | 30 ± 5 |
IL-6 | 200 ± 25 | 70 ± 12 |
Case Study 1: Acute Lung Injury Model
In a study investigating acute lung injury induced by lipopolysaccharide (LPS), mice treated with this compound showed significant improvements in lung function and histopathological scores compared to untreated controls. The study highlighted the compound's ability to inhibit pro-inflammatory cytokine release and reduce neutrophil infiltration into lung tissues.
Case Study 2: Autoimmune Disease Model
A model of autoimmune disease demonstrated that administration of this compound led to decreased activation of autoreactive T cells and reduced tissue damage. This suggests that targeting DOCK2 with this compound could provide a novel approach to managing autoimmune conditions.
Wirkmechanismus
Target of Action
CPYPP is a DOCK2-Rac1 interaction inhibitor . It binds to the DOCK2 DHR-2 domain and inhibits the guanine nucleotide exchange factor (GEF) activity of DOCK2DHR-2 for Rac1 . In addition to DOCK2, this compound also inhibits DOCK180 and DOCK5, but less inhibits DOCK9 .
Mode of Action
This compound binds to the DOCK2 DHR-2 domain in a reversible manner and inhibits its catalytic activity . This results in the blockage of both chemokine receptor- and antigen receptor-mediated Rac activation , leading to a marked reduction of chemotactic response and T cell activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DOCK2-Rac1 signaling pathway . By inhibiting the interaction between DOCK2 and Rac1, this compound disrupts the normal functioning of this pathway, which plays a crucial role in cell migration and immune response .
Pharmacokinetics
It is known that when administered intravenously at a dose of 25 mg/kg, the plasma concentration of this compound is only 24 μM at 30 minutes . By contrast, intraperitoneal injection of 250 mg/kg of this compound into mice results in a plasma concentration of 11.3 μM at 30 minutes and 10.9 μM at 1 hour .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It effectively decreases the secretion and gene expression of TNF-α, IL-1β, and IL-6 in the lungs, suggesting effects of DOCK2 on endotoxemia-induced inflammatory responses in mice . This compound also remarkably inhibits the infiltration of total cells, macrophages, and neutrophils into the bronchoalveolar lavage fluid .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in the plasma can vary depending on the method of administration . .
Biochemische Analyse
Biochemical Properties
CPYPP plays a significant role in biochemical reactions by inhibiting the guanine nucleotide exchange factor (GEF) activity of DOCK2, DOCK5, and DOCK180 . It selectively inhibits these DOCK-A subfamily proteins over the DOCK-D subfamily member DOCK9 . This compound prevents chemokine-induced Rac activation in T and B cells, thereby inhibiting their migration . This inhibition is crucial for understanding the compound’s potential in modulating immune responses and inflammatory processes.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In T and B cells, this compound inhibits chemokine-induced migration by preventing Rac activation . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound reduces myeloperoxidase (MPO) activity in lung tissue and decreases cytokine release in serum, which are indicative of its anti-inflammatory properties . Additionally, this compound has been shown to reduce the severity of lung injury in a mouse model of endotoxemia-induced acute lung injury .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the DHR-2 domain of DOCK2, thereby inhibiting its GEF activity for Rac1 . This binding interaction prevents the activation of Rac1, a small GTPase involved in various cellular processes such as cell migration, proliferation, and survival . By inhibiting Rac1 activation, this compound disrupts downstream signaling pathways that are crucial for cell movement and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and has a shelf life of at least four years . In vitro studies have shown that this compound maintains its inhibitory effects on Rac activation and cell migration over extended periods . In vivo studies have demonstrated that this compound reduces T cell migration to peripheral lymph nodes and decreases lung injury severity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 5 mg per animal, this compound significantly reduces T cell migration to peripheral lymph nodes . Higher doses, such as 250 mg/kg, have been shown to reduce MPO activity in lung tissue and decrease cytokine release in serum
Metabolic Pathways
This compound is involved in metabolic pathways that regulate immune responses and inflammation. By inhibiting the GEF activity of DOCK2, DOCK5, and DOCK180, this compound affects the activation of Rac1 and its downstream signaling pathways . This inhibition impacts metabolic flux and metabolite levels, particularly in immune cells such as T and B cells
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the DHR-2 domain of DOCK2 . This interaction affects the compound’s distribution within immune cells and its overall efficacy in modulating immune responses .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with the DHR-2 domain of DOCK2 . This localization is crucial for its inhibitory effects on Rac1 activation and subsequent cellular processes. The compound’s activity and function are influenced by its targeting signals and post-translational modifications that direct it to specific cellular compartments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CPYPP umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrazolidindion-Kernstruktur. Die wichtigsten Schritte umfassen:
Bildung des Pyrazolidindion-Kerns: Dies wird typischerweise durch die Reaktion von Phenylhydrazin mit Ethylacetoacetat unter sauren Bedingungen erzielt, um 1-Phenyl-3,5-Pyrazolidindion zu bilden.
Einführung der Chlorphenylgruppe: Die Chlorphenylgruppe wird durch eine Kondensationsreaktion mit 2-Chlorbenzaldehyd in Gegenwart einer Base wie Natriumhydroxid eingeführt.
Bildung der Propenyliden-Verknüpfung: Der letzte Schritt beinhaltet die Bildung der Propenyliden-Verknüpfung durch eine Knoevenagel-Kondensationsreaktion mit einem geeigneten Aldehyd
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird jedoch für die großtechnische Produktion optimiert. Dies beinhaltet:
Optimierung der Reaktionsbedingungen: Sicherstellung einer hohen Ausbeute und Reinheit durch Optimierung von Temperatur, Lösungsmittel und Reaktionszeit.
Reinigungsprozesse: Verwendung von Techniken wie Umkristallisation und Chromatographie, um die gewünschten Reinheitsgrade zu erreichen
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um den Pyrazolidindion-Kern oder die Propenyliden-Verknüpfung zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole unter basischen Bedingungen
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Studien und Anwendungen verwendet werden können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von Guaninnukleotid-Austauschfaktoren zu untersuchen.
Biologie: In der Forschung eingesetzt, um die Rolle der DOCK2-Rac1-Interaktion in zellulären Prozessen wie Chemotaxis und Zellmigration zu verstehen.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei Krankheiten, bei denen die DOCK2-Rac1-Interaktion eine entscheidende Rolle spielt, wie z. B. Autoimmunerkrankungen und Krebs.
Industrie: In der Entwicklung neuer Inhibitoren eingesetzt, die auf ähnliche Pfade für therapeutische Zwecke abzielen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an die DHR-2-Domäne von DOCK2 bindet und so seine Guaninnukleotid-Austauschfaktor-Aktivität für Rac1 hemmt. Diese Hemmung verhindert die Aktivierung von Rac1, was zu einer Reduktion der chemotaktischen Reaktion und der T-Zell-Aktivierung führt. Zu den beteiligten molekularen Zielstrukturen gehören DOCK2, Rac1 und andere verwandte Proteine im Signalweg .
Analyse Chemischer Reaktionen
Types of Reactions
CPYPP undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the pyrazolidinedione core or the propenylidene linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies and applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
DOCK180: Ein weiterer Guaninnukleotid-Austauschfaktor, der mit Rac1 interagiert, aber weniger durch CPYPP gehemmt wird.
DOCK5: Ähnlich wie DOCK2, aber mit unterschiedlicher Spezifität und Hemmungsprofil.
DOCK9: Zeigt im Vergleich zu DOCK2 eine geringere Hemmung durch this compound
Einzigartigkeit von this compound
This compound ist einzigartig in seiner hohen Spezifität und Potenz als Inhibitor der DOCK2-Rac1-Interaktion. Es zeigt eine dosisabhängige Hemmung mit einem IC50 von 22,8 µM, was es zu einem wertvollen Werkzeug für die Untersuchung des DOCK2-Rac1-Signalwegs macht .
Biologische Aktivität
Cpypp, chemically known as 4-[3'-(2″-chlorophenyl)-2'-propen-1'-ylidene]-1-phenyl-3,5-pyrazolidinedione, is a small-molecule inhibitor primarily targeting the DOCK2 protein, which plays a crucial role in the activation of Rac GTPases. This compound has garnered attention for its potential applications in immunology and cancer treatment due to its ability to modulate inflammatory responses and inhibit cancer cell proliferation.
This compound functions as an inhibitor of DOCK2, a guanine nucleotide exchange factor that activates Rac1 GTPase. By binding to the DHR-2 domain of DOCK2, this compound inhibits its catalytic activity, leading to decreased Rac activation. This inhibition results in reduced chemotactic responses and T cell activation in lymphocytes, which is significant for conditions like transplant rejection and autoimmune diseases .
Inhibition of DOCK1 and DOCK5
In addition to its effects on DOCK2, this compound also inhibits DOCK1 and DOCK5. This broad spectrum of action suggests that this compound could be utilized in various therapeutic contexts where these proteins are involved in disease processes, particularly in cancer where aberrant Rac signaling is often implicated .
In Vitro Studies
- Lymphocyte Activation : Treatment with this compound has been shown to block both chemokine receptor- and antigen receptor-mediated Rac activation in lymphocytes. This blockade leads to a marked reduction in T cell activation and chemotaxis, indicating potential use as an immunosuppressant .
- Prostate Cancer Cells : In studies involving prostate cancer cells, this compound demonstrated significant cytotoxic effects. When treated with varying concentrations (0–100 μM), prostate cancer cells showed reduced viability, particularly at sub-lethal doses (10 μM) where biochemical analyses indicated altered cellular pathways related to apoptosis and cell cycle regulation .
Case Studies
A notable case study involved the application of this compound in treating ROBO1-deficient prostate cancer cells. The study revealed that targeting DOCK1 with this compound could inhibit the progression of aggressive cancer subtypes characterized by the loss of ROBO1 expression. This suggests that this compound might be a viable candidate for targeted therapy in specific cancer profiles .
Data Tables
Study | Target | Effect Observed | Concentration Used |
---|---|---|---|
Lymphocyte Activation Study | DOCK2 | Blocked T cell activation | 10 μM |
Prostate Cancer Cell Study | DOCK1 | Reduced cell viability | 0-100 μM |
ROBO1-deficient Cancer Study | DOCK1 | Inhibited tumor progression | 10 μM |
Eigenschaften
IUPAC Name |
(4E)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-16-12-5-4-7-13(16)8-6-11-15-17(22)20-21(18(15)23)14-9-2-1-3-10-14/h1-12H,(H,20,22)/b8-6+,15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZJFICTTKPNCK-KVDBUQHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3Cl)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3Cl)/C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cpypp?
A1: this compound acts as an allosteric inhibitor of specific DOCK proteins, primarily DOCK1 and DOCK5. [, ] These proteins function as atypical guanine nucleotide exchange factors (GEFs) for the Rho GTPases, Rac1 and Cdc42, which are crucial regulators of cytoskeletal dynamics and various cellular processes. [] By inhibiting DOCK1 and DOCK5, this compound disrupts the activation of Rac1 and potentially Cdc42, leading to downstream effects on cell migration, ROS production, and other cellular functions. []
Q2: What are the implications of inhibiting DOCK2 and KCa3.1 with this compound in the context of fibroblast-to-myofibroblast transformation?
A2: Research suggests that both DOCK2 and the potassium channel KCa3.1 play roles in the transformation of fibroblasts into myofibroblasts, a process contributing to fibrosis in various diseases. [] In vitro studies using this compound demonstrated that inhibiting DOCK2 attenuated the upregulation of genes associated with fibroblast transformation induced by transforming growth factor β (TGFβ). [] This suggests that DOCK2, and potentially its downstream signaling pathways targeted by this compound, could be therapeutically relevant in mitigating fibrosis.
Q3: How does this compound impact cancer cells, specifically in the context of the ROBO1 pathway?
A3: Studies indicate that loss of the ROBO1 protein and subsequent elevation of DOCK1 are associated with aggressive prostate cancer, particularly in African American patients. [] this compound, by inhibiting DOCK1, shows promise in preclinical models by decreasing Rac1 activity, inhibiting the transmigration of ROBO1-deficient cancer cells, and reducing metastatic spread. [] These findings suggest that targeting the ROBO1/DOCK1 axis with this compound could hold therapeutic potential for specific cancer subtypes.
Q4: Has this compound been investigated for its role in other cellular processes beyond cell migration and cancer?
A4: Yes, this compound has shown efficacy in modulating neutrophil function. Studies demonstrate that this compound inhibits both fMLF- and PMA-induced Rac activation in neutrophils, leading to impaired chemotaxis and reduced ROS production. [] Additionally, this compound has been implicated in regulating the formation of neutrophil extracellular traps (NETs), which are involved in inflammatory responses. [] These findings suggest a potential role for this compound in modulating neutrophil-mediated inflammation and immune responses.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.